Phosphoramide

描述

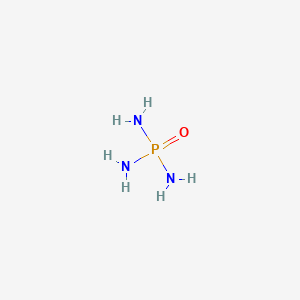

Phosphoramide is a chemical compound with the molecular formula O=P(NH2)3. It is a derivative of phosphoric acid where each hydroxyl group has been replaced with an amino group. In its bulk form, this compound appears as a white solid that is soluble in polar solvents . This compound is significant due to its applications in various fields, including pharmaceuticals, organic dyes, flame retardants, and extractors .

准备方法

Phosphoramide can be synthesized through several methods, which can be categorized into five main strategies :

Phosphorus Halides as Substrates: This method involves the reaction of phosphoryl chloride with ammonia.

Phosphates as Substrates: Phosphates react with amines under specific conditions to form phosphoramides.

Phosphorus Hydrogen as Substrates: This involves the reaction of phosphorus trichloride with ammonia.

Azides as Substrates: Azides react with phosphorus compounds to form phosphoramides.

Other Methods: Various other synthetic routes have been developed, including the use of different phosphorus-containing compounds and amines.

Industrial production methods often involve large-scale reactions using phosphoryl chloride and ammonia due to the efficiency and cost-effectiveness of this route .

化学反应分析

Phosphoramide undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: this compound undergoes substitution reactions where the amino groups can be replaced by other functional groups.

Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonium salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and ammonium salts .

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Agents

Phosphoramide derivatives, particularly this compound mustard, have been extensively studied for their potential as anticancer agents. These compounds function as bifunctional alkylating agents that can form cross-links in DNA, thereby inhibiting cancer cell proliferation. For instance, research has shown that this compound mustard exhibits cytotoxic effects against various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

1.2 Prodrugs for Antiviral Agents

The ProTide approach utilizes phosphoramidates to enhance the bioavailability of antiviral nucleosides. By masking the negative charges of nucleoside monophosphates with lipophilic groups, these prodrugs can efficiently deliver active compounds into cells. This strategy has been applied successfully to several antiviral drugs, including ribavirin and acyclovir, allowing for improved therapeutic efficacy by bypassing initial phosphorylation steps .

Material Science Applications

2.1 Flame Retardants

Phosphoramides are also recognized for their effectiveness as flame retardants in various materials. Their incorporation into polymers can significantly enhance fire resistance without compromising mechanical properties. Studies indicate that this compound-based flame retardants can reduce flammability while maintaining material integrity under high-temperature conditions .

2.2 Organic Dyes and Photonic Applications

In organic electronics, phosphoramides serve as key components in the synthesis of organic dyes and phosphorescent materials. Their unique electronic properties allow for efficient light absorption and emission, making them suitable for applications in OLEDs (Organic Light Emitting Diodes) and solar cells .

Environmental Applications

3.1 Urban Mining of Lanthanides

this compound derivatives have found utility in the recycling of lanthanides from waste materials. A notable example includes the recovery of samarium ions from phosphate-based phosphors using this compound methodologies. This process not only promotes resource recovery but also contributes to sustainable practices by minimizing waste .

Case Studies

作用机制

The mechanism of action of phosphoramide involves its conversion to active metabolites that interact with molecular targets. For example, in the case of cyclophosphamide, a well-known this compound derivative, the active metabolite this compound mustard forms DNA crosslinks at guanine N-7 positions, leading to cell death . This mechanism is crucial in its use as an anticancer agent.

相似化合物的比较

Phosphoramide can be compared with other similar compounds such as:

Hexamethylthis compound (HMPA): A polar solvent used in organic synthesis.

Phenyl Phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.

This compound is unique due to its versatility and wide range of applications in various fields, from pharmaceuticals to industrial uses .

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.

生物活性

Phosphoramide is a significant compound in medicinal chemistry, known for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, and case studies involving this compound and its derivatives.

Overview of this compound

This compound compounds are characterized by the presence of a phosphorus atom bonded to nitrogen and oxygen. They are often used as prodrugs due to their ability to release active pharmaceutical ingredients upon metabolic conversion. Their biological activities include antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various phosphoramides with enhanced biological profiles. For instance, new substituted arylphosphoramidates were synthesized through a two-step process involving phosphorylation followed by aminolysis. The resulting compounds exhibited yields between 58% and 95% and were characterized using NMR and IR spectroscopy .

Table 1: Synthesis Summary of Arylphosphoramidates

| Compound Name | Yield (%) | Characterization Method |

|---|---|---|

| Arylphosphoramidate 1 | 75 | NMR, IR |

| Arylphosphoramidate 2 | 85 | NMR, IR |

| Arylphosphoramidate 3 | 95 | NMR, IR |

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against various bacterial strains. In a study, the minimum inhibitory concentration (MIC) for certain derivatives was determined against Escherichia coli and Staphylococcus aureus. The results indicated that some phosphoramides had MIC values as low as 9.7 μg/mL for E. coli and 78 μg/mL for S. aureus, demonstrating significant bactericidal effects .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | E. coli | 9.7 |

| Compound C | S. aureus | 78 |

Anticancer Activity

This compound mustard, a derivative of this compound, has been studied for its anticancer properties. It acts by alkylating DNA, thereby disrupting cell proliferation mechanisms. In vitro studies have shown that this compound mustard induces apoptosis in cancer cells, with IC50 values around 39.6 μg/mL in human colon cancer cell lines (SW480) .

Table 3: Anticancer Activity of this compound Mustard

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| SW480 | 39.6 | Apoptosis via DNA alkylation |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of newly synthesized phosphoramides against Gram-positive and Gram-negative bacteria using the agar diffusion method. The inhibition zones ranged from 10 mm to 20 mm, indicating effective antimicrobial properties .

- Neuroprotective Effects : this compound compounds have also been investigated for their neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). These compounds showed potential in stabilizing neuromuscular transmission and enhancing survival rates in animal models .

常见问题

Basic Research Questions

Q. How is phosphoramide mustard formed from cyclophosphamide, and what role does it play in chemotherapy?

this compound mustard (PM) is the active cytotoxic metabolite of cyclophosphamide, generated via hepatic cytochrome P450-mediated oxidation to 4-hydroxycyclophosphamide, which spontaneously decomposes into PM . PM exerts its antineoplastic effects by forming DNA interstrand cross-links (ICLs), primarily targeting guanine residues at 5'-d(GAC) sequences. Methodologically, PM formation can be tracked using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution, as validated in pharmacokinetic studies involving human subjects .

Key Analytical Techniques for PM Detection

| Method | Sensitivity | Sample Type | Reference |

|---|---|---|---|

| GC-MS | 0.1 µg/mL | Plasma/Serum | |

| HPLC-UV | 0.5 µg/mL | Cell Lysates |

Q. What experimental models are suitable for studying this compound mustard-induced DNA damage?

Synthetic oligonucleotide duplexes with defined cross-linkable sites (e.g., 5'-d(GAC)) are widely used to study PM-induced ICLs in vitro. Molecular dynamics simulations and quantum chemistry calculations further elucidate the structural flexibility and thermodynamic stability of 1,3 dG-dG cross-links compared to 1,2 linkages . Bovine ovarian tissue cultures have also been employed to assess PM's reproductive toxicity, with histological grading and viability assays (e.g., Fisher’s exact test) quantifying follicular damage .

Advanced Research Questions

Q. How does protonation state influence this compound mustard’s reactivity and DNA alkylation efficiency?

PM’s protonation state (pKa = 4.9) governs its electrophilic reactivity. Below pH 4.9, N-protonation occurs, reducing alkylation capacity due to decreased nucleophilicity of the nitrogen mustard groups. This was confirmed via multinuclear NMR (31P, 15N, 17O) and theoretical calculations comparing gas-phase vs. aqueous-phase protonation stability . Researchers should adjust buffer pH (e.g., to ~5.5–7.4) in in vitro assays to mimic physiological conditions and optimize cross-link formation.

Q. What structural determinants favor this compound mustard-induced DNA interstrand cross-links?

PM preferentially forms 1,3 cross-links at 5'-d(GAC) sequences due to geometric proximity of N7 guanine sites, as shown by X-ray crystallography and molecular dynamics. In contrast, 5'-d(GCC) sequences favor 1,2 linkages but with lower entropic stability . Mutagenesis studies using site-directed variants (e.g., guanine-to-adenine substitutions) can further validate sequence specificity.

Q. How can resistance to this compound mustard be mitigated in cancer therapy?

Resistance mechanisms include glutathione-S-transferase (GST)-mediated detoxification and enhanced DNA repair (e.g., Fanconi anemia pathway activation). Combinatorial strategies using CRISPR-Cas9 screens (e.g., 94,320 drug-gene knockout pairs) identified synergistic targets like EP300 degraders (e.g., JQAD1) to sensitize PM-resistant cells . Pharmacokinetic studies in larger cohorts (n > 100) are recommended to validate these findings .

Q. What in vitro models best replicate this compound mustard’s tissue-specific toxicity?

Bovine ovarian cortical strips cultured with PM and EX-527 (a sirtuin inhibitor) model reproductive toxicity. Viability is assessed via histologic staging (e.g., follicular grading scales) and apoptosis markers (e.g., caspase-3 activation) . For hematologic toxicity, CD34+ hematopoietic stem cell cultures with PM exposure (0.1–10 µM) can quantify colony-forming unit (CFU) suppression.

Q. How do analytical methods resolve contradictions in this compound mustard pharmacokinetic data?

Discrepancies in PM half-life (t1/2 = 6–9 hrs) across studies often stem from sample preparation variability (e.g., plasma vs. serum) or assay sensitivity. Harmonizing protocols using isotope-labeled internal standards (e.g., deuterated PM) and multi-center validation (n ≥ 50 subjects) improves reproducibility .

Methodological Recommendations

- DNA Cross-Link Analysis : Use denaturing gel electrophoresis with radiolabeled oligonucleotides to quantify ICL efficiency .

- Protonation Studies : Employ 15N-enriched PM for NMR titration experiments to track pH-dependent structural changes .

- Combination Therapy Screening : Apply high-throughput CRISPR screens with anchor drugs (e.g., doxorubicin) to identify synergistic targets .

属性

InChI |

InChI=1S/H6N3OP/c1-5(2,3)4/h(H6,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSZORWOGDLWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159607 | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-72-3 | |

| Record name | Phosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13597-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORIC TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M27WLZ6CWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。